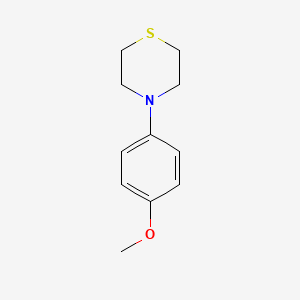
4-(4-Methoxyphenyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)thiomorpholine: 2-(4-Methoxyphenyl)thiomorpholine , is a chemical compound with the following structural formula:
C11H15NOS
It features a thiomorpholine ring (a saturated heterocyclic ring containing sulfur and nitrogen atoms) substituted with a 4-methoxyphenyl group. This compound exists as a white to yellow solid and has applications in various fields.
Preparation Methods
Synthetic Routes::
-
Reductive Synthesis: : One common method involves the reduction of 4-methoxybenzaldehyde anisaldehyde ) using suitable reducing agents. The reaction proceeds as follows:
4-methoxybenzaldehyde+Reducing Agent→this compound
- Information on large-scale industrial production methods for this compound is not readily available. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: 4-(4-Methoxyphenyl)thiomorpholine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Conversely, it can participate in reduction reactions, yielding reduced derivatives.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions:
Scientific Research Applications
4-(4-Methoxyphenyl)thiomorpholine finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The exact mechanism by which 4-(4-Methoxyphenyl)thiomorpholine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Mequinol (4-Methoxyphenol): A related compound, mequinol, shares the 4-methoxyphenyl group but lacks the thiomorpholine ring.
4-(4-Methoxy-phenyl)-1-oxo-thiomorpholine-3,5-dione: Another derivative with a similar structure, which may have distinct properties.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)thiomorpholine |
InChI |
InChI=1S/C11H15NOS/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 |
InChI Key |
FLRIAGFBHZHKLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11095718.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate](/img/structure/B11095756.png)
![2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)
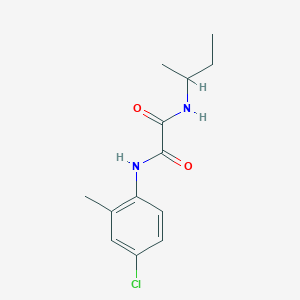

![(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide](/img/structure/B11095768.png)
![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)
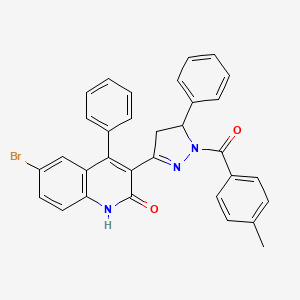
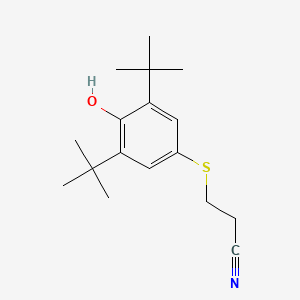
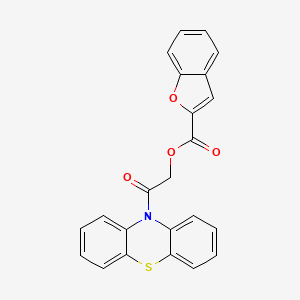
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11095795.png)
